tert-Butyl 6-hydroxy-1,4-oxazepane-4-carboxylate is a heterocyclic compound characterized by its unique structure and functional groups. It possesses the molecular formula and a molecular weight of 231.29 g/mol. This compound is recognized for its potential applications in scientific research, particularly in medicinal chemistry and organic synthesis.
This compound is classified as an oxazepane derivative, which is a type of bicyclic compound containing both nitrogen and oxygen in its ring structure. It can be sourced from various chemical suppliers, including Aladdin Scientific and BenchChem, which provide detailed specifications regarding its purity and availability .
The synthesis of tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate typically involves several key steps:
tert-Butyl 6-hydroxy-1,4-oxazepane-4-carboxylate features a bicyclic structure that includes an oxazepane ring. The InChI representation of this compound is:
This structure reveals the presence of a hydroxyl group (-OH) and a carboxylate group (-COO-) which are critical for its reactivity and biological activity .
tert-Butyl 6-hydroxy-1,4-oxazepane-4-carboxylate can undergo several types of chemical reactions:
Common reagents involved in these reactions include potassium permanganate for oxidation and various alkyl halides for substitution.
The mechanism of action for tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate involves its interaction with biological targets at the molecular level. It has been studied for its potential as a monoamine reuptake inhibitor, which suggests that it may influence neurotransmitter levels in the brain by blocking their reabsorption into neurons . This mechanism is significant in developing treatments for conditions like depression and anxiety.
The physical properties of tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate include:
Chemical properties include:
These properties make it suitable for various synthetic applications in organic chemistry .
tert-Butyl 6-hydroxy-1,4-oxazepane-4-carboxylate has several notable applications:
The efficient production of enantiomerically pure tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate represents a significant challenge in synthetic organic chemistry, particularly given the biological relevance of chiral oxazepane scaffolds in pharmaceutical applications.
The synthesis of the (R)-enantiomer (CAS: 1260616-96-3) typically employs chiral pool starting materials or resolution techniques, with the stereogenic center at the 6-position being crucial for biological activity. The (R)-configuration has been unambiguously confirmed through X-ray crystallography and chiral HPLC analysis, with the specific rotation serving as a key indicator of enantiopurity. Production protocols emphasize the use of enantioselective reduction of the corresponding 6-keto precursor (tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate, CAS: 748805-97-2) using chiral catalysts or enzymatic systems [2] [3]. The (S)-enantiomer remains less accessible, often requiring customized chiral ligands or alternative synthetic routes starting from D-amino acid precursors. Critical challenges in stereochemical control include minimizing epimerization during ring-closure steps and maintaining optical purity during crystallizations [2] .
Table 1: Enantioselective Synthesis Approaches for tert-Butyl 6-Hydroxy-1,4-oxazepane-4-carboxylate
Enantiomer | Chiral Control Method | Key Intermediate | Stereochemical Integrity |
---|---|---|---|
(R)-isomer | Chiral borane reduction | 6-oxo precursor | >98% ee after crystallization |
(R)-isomer | Enzymatic reduction | 6-oxo precursor | 95% ee (crude) |
(S)-isomer | Chiral auxiliary | Epoxyalkyl precursor | 90% ee |
(S)-isomer | Asymmetric hydrogenation | Enamide derivative | 85% ee |
Asymmetric catalysis has revolutionized the construction of the 1,4-oxazepane ring system, particularly through kinetic resolutions and enantioselective cyclization strategies. Transition metal complexes with chiral phosphine ligands (e.g., BINAP-Ru complexes) efficiently promote reductive amination-cyclization sequences for forming the seven-membered ring with high enantioselectivity. Organocatalysts, notably proline-derived catalysts, facilitate oxa-Michael additions that establish the stereogenic center prior to ring closure. Recent advances demonstrate that Lewis acid catalysts with chiral bisoxazoline ligands enable enantioselective intramolecular alkoxylation of keto-amides, directly yielding the target molecule with enantiomeric excesses exceeding 90%. These catalytic methods significantly outperform classical resolution techniques in atom economy while avoiding the stoichiometric waste associated with chiral auxiliaries [4].
The acid-labile tert-butoxycarbonyl (Boc) group serves dual functions in oxazepane synthesis: it protects the nitrogen during ring formation while facilitating crystallization and purification of intermediates through improved crystallinity.
The Boc group demonstrates exceptional stability under the basic and neutral conditions required for oxazepane ring formation, including cyclocondensations and reductive aminations. However, its sensitivity to acidic conditions necessitates careful sequencing in multi-step syntheses involving acid-promoted steps. Storage stability data indicates that Boc-protected intermediates maintain integrity for >12 months when stored at -20°C under anhydrous conditions [3]. Strategic deprotection is typically achieved with trifluoroacetic acid in dichloromethane (25-50% v/v) without epimerization of the C6 stereocenter. Studies comparing Boc with alternative groups confirm its superiority in preventing N-alkylation side reactions during O-functionalization of the C6 hydroxy group [3] [4].
Table 2: Stability and Deprotection Performance of Carbamate Protecting Groups
Protecting Group | Deprotection Conditions | Compatibility with C6-OH | Crystallinity of Derivatives |
---|---|---|---|
Boc | TFA/DCM, 0-5°C | Excellent | High |
Cbz | H₂/Pd-C, EtOH | Moderate | Moderate |
Fmoc | Piperidine/DMF | Poor | Low |
While Boc remains predominant, alternative protecting groups offer specialized advantages in specific synthetic contexts. Benzyloxycarbonyl (Cbz) provides orthogonal protection in sequences requiring acid-stable protection but introduces hydrogenation requirements that may conflict with reducible functionalities. Fluorenylmethyloxycarbonyl (Fmoc) enables base-mediated deprotection but suffers from poor stability in nucleophilic solvents during extended reactions. Notably, tert-butyl esters exhibit complementary stability to Boc groups but lack the nitrogen-protecting function. Recent investigations into photolabile groups (e.g., NVOC) show promising deprotection kinetics but yield crystalline products less consistently than Boc-protected derivatives [4].
Innovative synthetic strategies have significantly improved the sustainability profile of oxazepane manufacturing by minimizing hazardous reagents and energy-intensive purification steps.
Catalytic reductive amination using supported palladium catalysts under hydrogen pressure (1-5 atm) enables direct conversion of keto-acid precursors to tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate without solvent, achieving atom economies exceeding 85%. Microwave-assisted cyclocondensations reduce reaction times from hours to minutes while improving yields by 15-20% compared to conventional heating [4]. Continuous-flow hydrogenation systems with immobilized chiral catalysts demonstrate exceptional enantioselectivity (>99% ee) while eliminating batch-to-batch variability. Solvent-free ring-closing metathesis of allyl-vinyl ether derivatives provides an alternative route with water as the only byproduct, though applicability to large-scale production requires further optimization [4].
Table 3: Green Chemistry Metrics for Oxazepane Synthesis Methods
Synthetic Approach | PMI (Process Mass Intensity) | E-factor | Atom Economy (%) | Energy Consumption (kWh/mol) |
---|---|---|---|---|
Traditional stepwise synthesis | 87 | 43 | 62 | 18.7 |
Catalytic reductive amination | 24 | 8 | 88 | 6.3 |
Solvent-free cyclization | 15 | 3 | 92 | 3.1 |
Continuous flow hydrogenation | 19 | 5 | 85 | 4.9 |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: